molecular formula C10H8N4O3 B11877458 7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-24-3

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B11877458
CAS No.: 90042-24-3
M. Wt: 232.20 g/mol
InChI Key: JBEMFUWENRSJFD-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a triazoloquinoxaline core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2,4-triazole with quinoxaline derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce triazoloquinoxaline alcohols.

Scientific Research Applications

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets. The compound is known to intercalate with DNA, thereby inhibiting DNA replication and transcription processes. This intercalation disrupts the normal functioning of the DNA, leading to its potential use as an anticancer agent . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its triazoloquinoxaline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

90042-24-3

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

7-hydroxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

InChI

InChI=1S/C10H8N4O3/c1-13-7-4-5(15)2-3-6(7)14-8(9(13)16)11-12-10(14)17/h2-4,15H,1H3,(H,12,17)

InChI Key

JBEMFUWENRSJFD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)N3C(=NNC3=O)C1=O

Origin of Product

United States

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